molecular formula C20H24N6O3S B2359855 ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852142-09-7

ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2359855
CAS No.: 852142-09-7
M. Wt: 428.51
InChI Key: ZGBUSBAUYRKYNW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is an intriguing compound in the world of synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step synthesis starting from commercially available materials. A common approach involves the formation of the indole-3-carbaldehyde, which is then coupled with 4-methyl-1,2,4-triazole-3-thiol through a condensation reaction. The resulting intermediate is further reacted with ethyl piperazine-1-carboxylate under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production would likely employ large-scale batch reactors for the efficient handling of reagents and intermediates. Key steps would involve precise temperature control, catalyst usage, and solvent management to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound is likely to undergo several key types of reactions:

  • Oxidation: : Introduction of oxygen functionalities.

  • Reduction: : Reduction of the triazole ring.

  • Substitution: : Electrophilic substitution on the indole ring.

  • Addition: : Potential nucleophilic addition to the piperazine ring.

Common Reagents and Conditions: Reagents like KMnO4, NaBH4, or LiAlH4 might be used depending on the type of reaction (oxidation, reduction, etc.). Reaction conditions would include controlled temperatures (typically -10°C to 100°C), appropriate solvent systems (like ethanol, THF, or DCM), and catalysts (like Pd/C for hydrogenation).

Major Products: Oxidation might yield N-oxides or sulfoxides. Reduction could lead to partially hydrogenated derivatives. Substitution reactions might introduce various electrophiles onto the indole ring, generating derivatives with potentially enhanced biological activity.

Scientific Research Applications

Chemistry: The unique combination of functional groups makes it a versatile intermediate in synthetic organic chemistry. It could be used to develop complex molecular architectures or in combinatorial chemistry for drug discovery.

Biology and Medicine: Given its structural features, it might exhibit significant bioactivity. Indole derivatives are known for their roles in neurotransmission and cell signaling, while triazole derivatives often show antimicrobial or antifungal properties. Thus, this compound could be investigated for potential therapeutic applications in neurology, oncology, or infectious diseases.

Industry: In an industrial context, this compound could be a valuable building block for the synthesis of agrochemicals, pharmaceuticals, or materials science applications, given its diverse reactivity.

Comparison with Similar Compounds

Compared to other indole-triazole derivatives, ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its additional piperazine moiety, which enhances its chemical versatility and potential biological activity. Similar compounds include:

  • Indole-3-acetic acid

  • 1,2,4-Triazole derivatives like fluconazole

  • Piperazine-based drugs like piperazine citrate

This comparison highlights the compound's unique combination of functional groups that contribute to its wide-ranging reactivity and application potential.

Properties

IUPAC Name

ethyl 4-[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-3-29-20(28)26-10-8-25(9-11-26)17(27)13-30-19-23-22-18(24(19)2)15-12-21-16-7-5-4-6-14(15)16/h4-7,12,21H,3,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBUSBAUYRKYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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